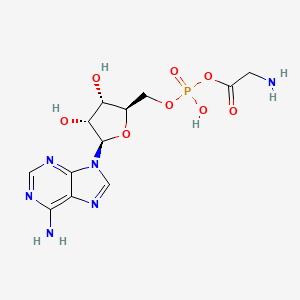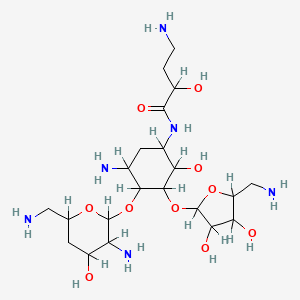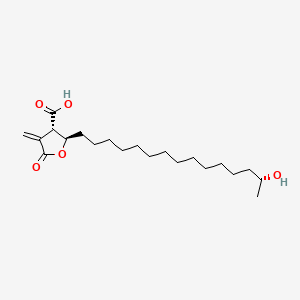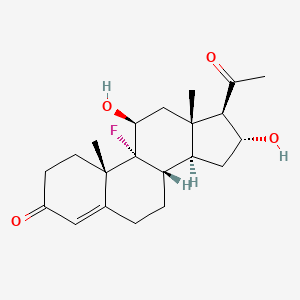
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Metabolic Fate and Pharmacokinetics
- Metabolic Fate in Animals : A study by Gordon and Morrison (1978) examined the metabolic fate of a structurally similar compound, 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione, in various animals, including rabbits, dogs, monkeys, and rats. They found the major excretory route to be the feces in dogs, rats, and monkeys, and equally distributed between urine and feces in rabbits. The study provides insights into the metabolic pathways and excretion of related fluorosteroids in different species (Gordon & Morrison, 1978).
Steroid Synthesis and Characterization
- Synthesis of Hydroxylated Derivatives : Kraan et al. (1993) described the synthesis of various hydroxylated derivatives of corticosteroids, which are structurally related to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. This study contributes to understanding the chemical modifications and synthesis processes of similar compounds (Kraan et al., 1993).
Biological Actions and Receptor Interactions
- Glucocorticoid Receptors Interaction : El Masry et al. (1977) synthesized two alkylating glucocorticoids based on a similar molecular structure to study their interaction with glucocorticoid receptors. Their research highlights the potential of structurally related glucocorticoids to interact with cellular receptors, influencing biological activities (El Masry et al., 1977).
Analytical Methods and Detection
- Detection in Bovine Liver : A study by Iglesias et al. (1999) developed a method for determining dexamethasone, a compound with a similar structure, in bovine liver. This research is significant for understanding the analytical techniques applicable for detecting similar fluorosteroids in biological samples (Iglesias et al., 1999).
Structural Analysis and Reactivity
- Crystal Structure Analysis : Byrn and Kessler (1987) analyzed the crystal structures of various hydrocortisone esters, closely related in structure to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. Their work provides valuable information on the solid-state reactivity and crystal structure of similar compounds (Byrn & Kessler, 1987).
Cellular Mechanisms and Pharmacodynamics
- Glucocorticoid-Induced Lymphocytolysis : Kaiser and Edelman (1977) studied the effects of triamcinolone acetonide, a related glucocorticoid, on lymphocytolysis, implicating enhanced calcium uptake in its mechanism. This research contributes to understanding the cellular mechanisms of fluorosteroids similar to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione (Kaiser & Edelman, 1977).
Eigenschaften
CAS-Nummer |
66170-12-5 |
|---|---|
Produktname |
9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione |
Molekularformel |
C21H29FO4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyl-9-fluoro-11,16-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-11(23)18-16(25)9-15-14-5-4-12-8-13(24)6-7-20(12,3)21(14,22)17(26)10-19(15,18)2/h8,14-18,25-26H,4-7,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UJCIAYKVFFBSLE-FJCZRMHDSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
SMILES |
CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




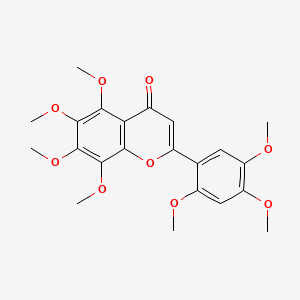

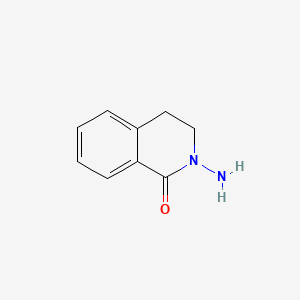
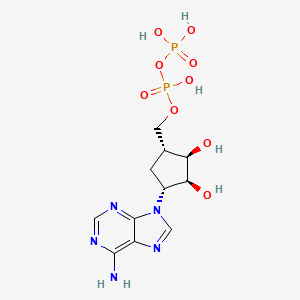

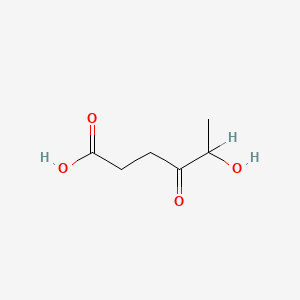
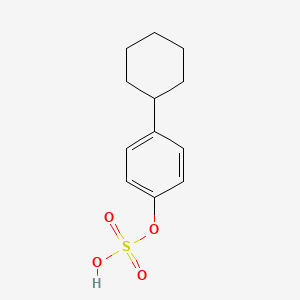
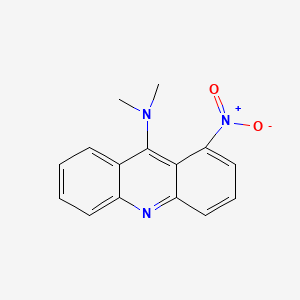
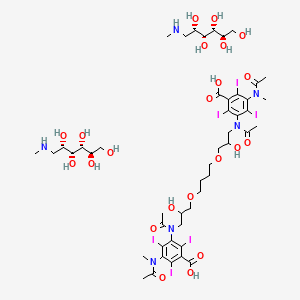
![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
